Methyl 2-(dibromomethyl)-6-nitrobenzoate
Overview
Description
Methyl 2-(dibromomethyl)-6-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a dibromomethyl group and a nitro group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(dibromomethyl)-6-nitrobenzoate typically involves the bromination of methyl 2-methyl-6-nitrobenzoate. The reaction is carried out using bromine or bromoform in the presence of a catalyst or under specific conditions to achieve the desired dibromomethyl substitution . The reaction conditions often include the use of solvents like carbon tetrachloride (CCl4) and phase-transfer catalysts to facilitate the bromination process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(dibromomethyl)-6-nitrobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The dibromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the dibromomethyl group, leading to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, bromoform, hydrogen gas, and various catalysts such as palladium or platinum. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include substituted benzoates, amino derivatives, and oxidized benzoic acid derivatives
Scientific Research Applications
Methyl 2-(dibromomethyl)-6-nitrobenzoate has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: It is utilized in biological research to study the effects of brominated and nitro-substituted compounds on biological systems.
Mechanism of Action
The mechanism of action of Methyl 2-(dibromomethyl)-6-nitrobenzoate involves its interaction with molecular targets through its functional groups. The dibromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the nitro group can participate in redox reactions, affecting cellular processes . These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 2-(dibromomethyl)-6-nitrobenzoate include:
Methyl 2-bromomethyl-6-nitrobenzoate: A compound with a single bromine atom instead of two.
Methyl 2-(dibromomethyl)-4-nitrobenzoate: A compound with the nitro group in a different position on the benzene ring.
Uniqueness
This compound is unique due to the presence of both dibromomethyl and nitro groups in specific positions on the benzoate ester
Properties
IUPAC Name |
methyl 2-(dibromomethyl)-6-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2NO4/c1-16-9(13)7-5(8(10)11)3-2-4-6(7)12(14)15/h2-4,8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEIYSBHBFHZAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1[N+](=O)[O-])C(Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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